
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound. It is notable for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis. The presence of palladium(2+) in the compound is crucial for its catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of palladium(2+) with ligands such as (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium and methyl-(2-phenylphenyl)azanide. Methanesulfonic acid is often used as a counterion to balance the charge of the complex. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium center. The reaction is typically carried out in a solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized, altering its catalytic properties.
Reduction: Reduction reactions can regenerate the active palladium(0) species from palladium(2+).
Substitution: Ligand exchange reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange often involves phosphines or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the products are typically biaryl compounds or other coupled products.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: Investigated for its potential in bioconjugation reactions, where it can link biomolecules.
Medicine: Explored for its role in drug synthesis, particularly in the formation of complex pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials science for creating advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves the coordination of palladium(2+) with the ligands, which facilitates the activation of substrates for catalytic reactions. The palladium center undergoes cycles of oxidation and reduction, enabling it to mediate various chemical transformations. The molecular targets include organic halides and organometallic reagents, which are activated through oxidative addition and reductive elimination pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Used in similar catalytic applications but lacks the palladium center.
Protoporphyrin IX: Involved in biological systems but has different coordination chemistry.
Polynitroaromatic compounds: Used in different types of reactions, primarily in explosives and dyes.
Uniqueness
The uniqueness of (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) lies in its palladium center, which provides exceptional catalytic properties for cross-coupling reactions. This makes it highly valuable in organic synthesis, particularly for forming complex molecules with high precision.
Propriétés
Formule moléculaire |
C53H48NO4P2PdS+ |
|---|---|
Poids moléculaire |
963.4 g/mol |
Nom IUPAC |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clé InChI |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
SMILES canonique |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


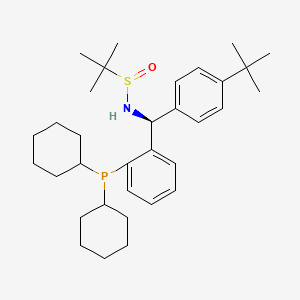

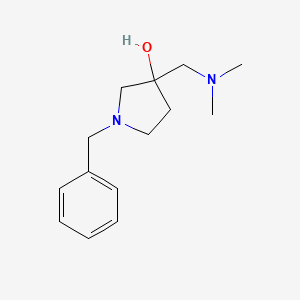
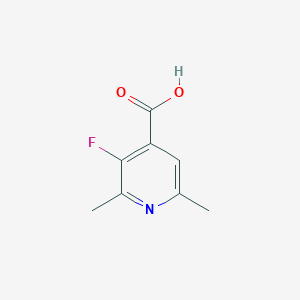
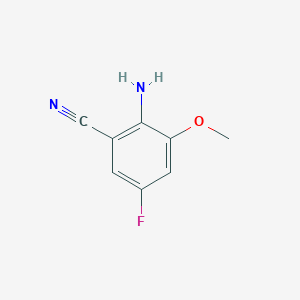
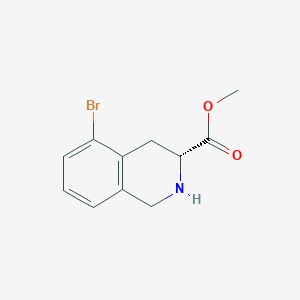
![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)



![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)



